4-bromo-6-methoxy-7-methyl-1H-indole
Overview
Description
4-Bromo-6-methoxy-7-methylindole is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community . For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was then reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole .Molecular Structure Analysis
The molecular formula of 4-Bromo-6-methoxy-7-methylindole is C10H10BrNO . The molecular weight is 240.1 .Chemical Reactions Analysis
Indole derivatives, including 4-Bromo-6-methoxy-7-methylindole, show various biologically vital properties . They are involved in a variety of chemical reactions, such as the reaction with NaOMe mentioned in the Synthesis Analysis section .Scientific Research Applications
Chemical Synthesis and Natural Product Analogues
4-Bromo-6-methoxy-7-methylindole serves as a versatile intermediate in the synthesis of complex molecules, including natural product analogues. A study by Nabi et al. (2017) demonstrates the use of 6-bromoindole in an iridium-catalysed triborylation-diprotodeborylation sequence, leading to the synthesis of 6-bromo-4-methoxyindole. This process was applied in the formal synthesis of breitfussin B, showcasing the compound's utility in generating bioactive molecules (Nabi, Liyu, Lindsay, & Sperry, 2017).
Antimicrobial and Antitubulin Activities
Romagnoli et al. (2008) explored derivatives of the 2-aminoindole nucleus, identifying compounds with significant antimitotic and tubulin inhibition properties, hinting at potential applications in cancer therapy. Their work highlights the structural versatility of indole derivatives for biological activity modulation (Romagnoli, Baraldi, Sarkar, et al., 2008). Additionally, Gadaginamath and Patil (2002) synthesized new indole derivatives, including those related to bromo-methoxy-methylindoles, and evaluated their antimicrobial activities, suggesting potential in developing antimicrobial agents (Gadaginamath & Patil, 2002).
Molecular and Cellular Biology
Štěpánková et al. (2018) investigated methylindoles and methoxyindoles, including 7-methoxyindole analogues, as modulators of the human aryl hydrocarbon receptor (AhR), identifying them as agonists or antagonists with significant biological implications. These findings are crucial for understanding the molecular interactions and potential therapeutic applications of indole derivatives in regulating biological pathways (Štěpánková, Bartoňková, Jiskrová, et al., 2018).
Photophysics and Fluorescence Applications
Hirano et al. (2004) described 6-methoxy-4-quinolone, derived from 5-methoxyindole, as a novel fluorophore with strong fluorescence across a wide pH range, highlighting its potential as a fluorescent labeling reagent in biomedical analysis. This work opens up new avenues for the application of indole derivatives in fluorescence-based detection and imaging techniques (Hirano, Hamase, Fukuda, et al., 2004).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-6-methoxy-7-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-9(13-2)5-8(11)7-3-4-12-10(6)7/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPSPCHZYUMBGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1OC)Br)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289554 | |
Record name | 4-Bromo-6-methoxy-7-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-81-0 | |
Record name | 4-Bromo-6-methoxy-7-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-methoxy-7-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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